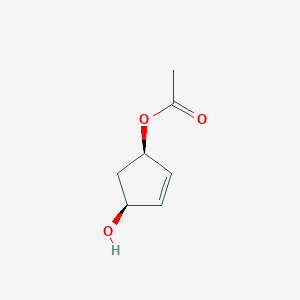

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Beschreibung

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a chiral cyclopentene derivative with a hydroxyl group at the C1 position and an acetoxy group at the C4 position. Its IUPAC name is [(1R,4S)-4-hydroxycyclopent-2-en-1-yl] acetate, and its SMILES notation is CC(=O)OC1CC(C=C1)O . This compound is a critical intermediate in asymmetric synthesis, particularly in the preparation of nucleoside analogs and pharmaceuticals. For example, it has been utilized in palladium-catalyzed coupling reactions to synthesize fluorinated adenine derivatives with anti-malarial activity , and as a starting material for etrasimod, achieving 98% enantiomeric excess .

Eigenschaften

IUPAC Name |

[(1R,4S)-4-hydroxycyclopent-2-en-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDYOKVVRXZCFD-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H](C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436209 | |

| Record name | (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60410-16-4, 60410-18-6 | |

| Record name | 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60410-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Stereoselective Reduction of 4-Hydroxycyclopent-2-enone

The foundational step in synthesizing (1S,4R)-cis-4-acetoxy-2-cyclopenten-1-ol involves the stereocontrolled reduction of 4-hydroxycyclopent-2-enone (I) to yield cis-cyclopent-4-ene-1,3-diol (IV). As detailed in a patented procedure , this reduction employs sodium borohydride (NaBH₄) in the presence of substoichiometric amounts of trivalent rare earth metal catalysts (e.g., lanthanum chloride). The reaction proceeds via selective cis-1,2-hydride addition to the α,β-unsaturated ketone, ensuring high diastereoselectivity (>90% cis) . Key parameters include:

-

Temperature control : Reactions conducted at 0–5°C minimize side reactions.

-

Catalyst loading : A 5 mol% LaCl₃·7H₂O optimizes yield and selectivity.

-

Solvent system : Tetrahydrofuran (THF) enhances solubility and reaction homogeneity .

Post-reduction, the diol intermediate (IV) is acylated using acetic anhydride (Ac₂O) in the presence of triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP) to afford the diacetate derivative. However, selective mono-acetylation to isolate this compound requires modified conditions, such as limiting Ac₂O stoichiometry or employing enzymatic catalysis .

Enzymatic Resolution of Racemic Intermediates

Enantiomeric purity is achieved through kinetic resolution using lipases or esterases. For instance, Pseudomonas cepacia lipase (PCL) selectively hydrolyzes the undesired (1R,4S)-enantiomer from a racemic mixture of cis-4-acetoxy-2-cyclopenten-1-ol, leaving the target (1S,4R)-isomer intact . This method, while efficient, necessitates optimization of:

-

Reaction medium : Biphasic systems (e.g., water/isooctane) improve enzyme stability.

-

Temperature : 25–30°C balances reaction rate and enzyme denaturation.

The resolved (1S,4R)-isomer is then purified via flash chromatography (silica gel, hexane/ethyl acetate) or fractional crystallization, yielding >99% enantiomeric excess (ee) .

Asymmetric Synthesis via Chiral Auxiliaries

Chiral pool strategies leverage naturally occurring terpenes or carbohydrates to install the requisite stereocenters. For example, (R)-pulegone serves as a precursor for synthesizing (1S,4R)-cis-4-hydroxy-2-cyclopenten-1-ol, which is subsequently acetylated . The sequence involves:

-

Oxidative cleavage of pulegone to generate a cyclopentenone intermediate.

-

Sharpless asymmetric dihydroxylation using AD-mix-β to install the cis-1,4-diol configuration.

-

Selective acetylation with acetyl chloride (AcCl) and DMAP in dichloromethane (DCM) .

This route achieves 70–80% overall yield with >95% ee, though scalability is limited by the cost of chiral reagents .

Analytical and Spectroscopic Characterization

Critical data for verifying synthetic success include:

Analyse Chemischer Reaktionen

Types of Reactions

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Synthesis of Carbocyclic Nucleosides

One of the primary applications of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is as a building block for the synthesis of carbocyclic nucleosides. These modified nucleosides replace the sugar ring with a carbocyclic structure, exhibiting significant biological activities such as antiviral and anticancer properties. Studies have shown that this compound can yield carbocyclic nucleosides that are promising candidates for therapeutic applications against viral infections and cancer .

Prostaglandin Synthesis

The compound is also integral to the synthesis of prostaglandins, which are lipid mediators involved in various physiological processes including inflammation and pain regulation. Its incorporation into prostaglandin analogs allows researchers to explore their biological functions and develop new therapeutic agents .

Drug Development

Research indicates that this compound can be utilized in the development of antiviral agents. It has been involved in palladium-coupling reactions that produce biologically active compounds, highlighting its role in pharmaceutical applications .

Comparative Analysis of Related Compounds

To understand the versatility of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R,4S)-4-Hydroxycyclopent-2-enyl acetate | Hydroxy group instead of acetoxy | Different reactivity profile due to hydroxyl |

| (1S,3R)-cis-Cyclopentene derivatives | Variations in stereochemistry | Altered physical properties affecting reactivity |

| 2-Cyanopyridine | Contains a pyridine ring | Different functional properties and applications |

This comparison illustrates how variations in stereochemistry and functional groups can lead to significant differences in reactivity and application potential.

Case Study 1: Synthesis of Antiviral Agents

A study focused on synthesizing potent HIV protease inhibitors utilized this compound as a starting material. The research demonstrated that derivatives synthesized from this compound maintained good activity against multi-drug-resistant HIV variants, showcasing its potential in antiviral drug development .

Case Study 2: Prostaglandin Analog Development

Another investigation explored the synthesis of prostaglandin analogs using this compound. The resulting analogs were tested for their efficacy in modulating inflammatory responses, highlighting the compound's utility in developing therapeutic agents for inflammatory diseases .

Wirkmechanismus

The mechanism of action of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release the active cyclopentenol moiety, which can then participate in various biochemical reactions. The stereochemistry of the compound plays a crucial role in its binding affinity and reactivity with target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol and related compounds:

Key Observations:

- Functional Groups: The acetoxy group in the target compound enhances its reactivity as a leaving group in nucleophilic substitutions, while the amino group in (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol enables participation in Schiff base formation or coordination chemistry .

- Ring Size: Cyclopentene derivatives exhibit higher ring strain compared to cyclohexene systems (e.g., 1-Methylcyclopentanol), making them more reactive in cycloaddition reactions .

- Stereochemistry: The (1S,4R) configuration is crucial for enantioselective synthesis. For example, inversion during decarboxylative rearrangements preserves stereochemical integrity in etrasimod production .

Physical Properties and Solubility

- Polarity: The acetoxy group increases lipophilicity compared to hydroxyl groups. For instance, the diacetate derivative (cis-3,5-Diacetoxy-1-cyclopentene) is significantly less polar than the target compound, impacting solubility in aqueous vs. organic solvents .

- Boiling Points: Cyclohexene derivatives like 1-Methylcyclopentanol generally have higher boiling points due to reduced ring strain and increased van der Waals interactions .

Biologische Aktivität

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a chiral compound with notable implications in organic chemistry and medicinal applications. Its unique stereochemistry influences its biological activity, making it a subject of interest in various research fields. This article explores the compound's biological activity, synthesis methods, and potential applications based on diverse sources.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and molecular pathways. The hydrolysis of the acetoxy group can activate the cyclopentenol structure, which may then participate in various biochemical reactions. The compound has been studied for its potential effects on:

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, potentially influencing metabolic pathways relevant to disease states .

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against RNA viruses .

Case Studies

Several studies have explored the biological implications of this compound:

- Guanine α-carboxy nucleoside phosphonate (G-α-CNP) Synthesis : This compound has been utilized as a precursor in synthesizing G-α-CNP, which shows promise as an antiviral agent. The synthesis involves multiple steps starting from this compound, demonstrating its utility in pharmaceutical applications .

- Enzymatic Reactions : Studies have shown that enzymatic desymmetrization processes involving this compound yield high enantioselectivity for desired products. This is significant for developing compounds with specific biological activities .

Synthesis and Derivatives

This compound serves as an essential intermediate for synthesizing various biologically active molecules:

| Compound Name | Functionality | Reference |

|---|---|---|

| Guanine α-carboxy nucleoside phosphonate | Antiviral agent | |

| Prostaglandin analogs | Anti-inflammatory properties | |

| Azasugar analogs | Potential antidiabetic effects |

Enzymatic Synthesis

Recent advancements highlight the use of enzymatic methods for synthesizing derivatives of this compound. These methods are advantageous due to their specificity and mild reaction conditions, reducing side reactions and improving yields .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR data confirm the cis configuration by analyzing coupling constants (e.g., J1,4 values) and NOE correlations between the acetoxy and hydroxyl groups.

- X-ray Crystallography : Provides definitive proof of stereochemistry via crystal structure analysis.

- InChI Key : Use identifiers like VTCHZFWYUPZZKL-UHNVWZDZSA-N (PubChem) for cross-referencing structural databases .

How does the stereochemical configuration of this compound influence its reactivity in catalytic processes?

Advanced Research Focus

The cis configuration creates steric hindrance that directs regioselectivity in reactions. For example, in the synthesis of etrasimod, the (1S,4R) configuration enables selective ring-opening at the cyclopentene moiety, forming (4R)-anilinocyclopent-2-enone with retained stereochemistry. DFT studies suggest that the acetoxy group stabilizes transition states through hydrogen bonding, enhancing catalytic efficiency in asymmetric rearrangements .

What strategies are employed to resolve contradictory data regarding the compound’s stability under acidic or basic conditions?

Advanced Research Focus

Contradictory stability data arise from solvent-dependent degradation pathways. To resolve this:

- pH-Dependent Studies : Monitor decomposition kinetics using HPLC under controlled pH (e.g., 1–14).

- Isolation of Degradants : Identify byproducts via LC-MS and propose degradation mechanisms (e.g., hydrolysis of the acetoxy group under basic conditions).

- Thermodynamic Analysis : Calculate activation energies for degradation pathways using Arrhenius plots .

What are the key considerations in selecting protective groups during multi-step synthesis of derivatives of this compound?

Q. Basic Research Focus

- Acetoxy Group Stability : The acetyl group is labile under basic conditions but stable in mild acids, making it suitable for orthogonal protection.

- Hydroxyl Group Protection : Use silyl ethers (e.g., TBS) or benzyl ethers to prevent unwanted oxidation during subsequent steps.

- Compatibility : Ensure protective groups do not interfere with stereochemical integrity during catalytic steps (e.g., Pd-mediated cross-coupling) .

How can computational chemistry predict the compound’s behavior in asymmetric catalysis or biological systems?

Q. Advanced Research Focus

- Molecular Docking : Simulate interactions with enzymes (e.g., lipases for kinetic resolution) to predict binding affinities and stereoselectivity.

- DFT Calculations : Model transition states to explain enantioselectivity in reactions like decarboxylative rearrangements.

- ADMET Predictions : Use QSAR models to assess pharmacokinetic properties for drug development applications, leveraging PubChem data for structural inputs .

What experimental designs are critical for analyzing the compound’s role in cyclopropanation or ring-opening reactions?

Q. Advanced Research Focus

- Catalyst Screening : Test transition-metal catalysts (e.g., Rh, Ru) for enantioselective cyclopropanation. Monitor diastereomeric ratios via GC-MS.

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe reaction mechanisms (e.g., radical vs. ionic pathways).

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation during ring-opening .

How does the compound’s conformational flexibility impact its utility in natural product synthesis?

Advanced Research Focus

The bicyclic structure and cis-diol motif allow for diverse functionalization. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.